molecular formula C13H10I2N2O3 B6026070 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B6026070
M. Wt: 496.04 g/mol
InChI Key: CFERVRBXCQUFGJ-OMCISZLKSA-N
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Description

N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a hydrazide-hydrazone derivative characterized by a 2-methylfuran-3-carbohydrazide core linked to a 2-hydroxy-3,5-diiodophenyl group via an imine bond.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10I2N2O3/c1-7-10(2-3-20-7)13(19)17-16-6-8-4-9(14)5-11(15)12(8)18/h2-6,18H,1H3,(H,17,19)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFERVRBXCQUFGJ-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10I2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone linkage allows it to participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

a) Antimicrobial Activity
  • Compound 18 (2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide):

    • Exhibits potent antibacterial activity against MRSA (MIC = 3.91 µg/mL) due to the diiodophenyl group and benzohydrazide core .
    • The benzohydrazide scaffold may enhance π-π interactions with bacterial targets compared to furan derivatives.
  • The methylfuran group may reduce polarity, improving membrane penetration.
b) Cholinesterase Inhibition
  • Compound 2k (N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide): Inhibits acetylcholinesterase (AChE) with IC50 = 15.1–140.5 µmol·L⁻¹ .
  • Target Compound :

    • Structural similarity (diiodophenyl + carbohydrazide) suggests possible cholinesterase inhibition, though the methylfuran may alter binding kinetics compared to nitro-substituted analogs.

Structural and Physicochemical Properties

a) Crystallography and Hydrogen Bonding
  • N'-[(E)-2-Hydroxy-3,5-diiodobenzylidene]pyridine-3-carbohydrazide (): Monoclinic crystal system (P21/c) with a = 17.4800 Å, b = 8.5710 Å, c = 9.8650 Å. Hydrogen bonding involving the hydroxyl and carbonyl groups likely stabilizes the crystal lattice .
  • Target Compound :

    • Similar diiodo substitution and carbohydrazide backbone suggest comparable crystallographic behavior. The methylfuran may introduce steric effects, altering packing efficiency.
b) Collision Cross-Section (CCS) and Pharmacokinetics
  • 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide (): Predicted CCS values range from 228.8–243.3 Ų for various adducts .
  • Target Compound :

    • Simpler structure (molecular weight ~482.01 g/mol) may result in lower CCS, favoring better diffusion across biological membranes compared to bulkier analogs .

Key Research Findings and Trends

Diiodo Substitution : Critical for bioactivity (antimicrobial and enzyme inhibition) due to halogen bonding and electron-withdrawing effects .

Core Scaffold Variations: Benzohydrazides (e.g., Compound 18): Superior antibacterial activity. Furan-carbohydrazides (Target Compound): Potential for improved metabolic stability and membrane permeability.

Crystallographic Trends: Monoclinic systems dominate, with hydrogen bonding patterns influencing solubility and stability .

Data Tables

Table 1: Comparative Bioactivity of Selected Hydrazide-Hydrazones

Compound Bioactivity (IC50/MIC) Target Reference
Compound 18 (benzohydrazide) MIC = 3.91 µg/mL (MRSA) Antimicrobial
Compound 2k (nitrobenzohydrazide) IC50 = 15.1–140.5 µmol·L⁻¹ (AChE) Cholinesterase
Target Compound (methylfuran) Not reported

Table 2: Crystallographic Parameters

Compound Crystal System Space Group Unit Cell Parameters (Å) Reference
Pyridine-3-carbohydrazide analog Monoclinic P21/c a = 17.4800, b = 8.5710, c = 9.8650
Target Compound (predicted) Monoclinic P21/c Similar to analog

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